molecular formula C21H23ClF3N3O4 B15003585 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate

Cat. No.: B15003585
M. Wt: 473.9 g/mol
InChI Key: MBTHHQXINZBKQQ-UHFFFAOYSA-N
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Description

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine to form an intermediate, which is then reacted with 3,4-dimethoxybenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C21H23ClF3N3O4

Molecular Weight

473.9 g/mol

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C21H23ClF3N3O4/c1-30-17-4-3-14(11-18(17)31-2)20(29)32-10-9-27-5-7-28(8-6-27)19-16(22)12-15(13-26-19)21(23,24)25/h3-4,11-13H,5-10H2,1-2H3

InChI Key

MBTHHQXINZBKQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC

Origin of Product

United States

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